molecular formula C13H9F3N4O B2518816 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine CAS No. 230295-08-6

8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine

Cat. No. B2518816
CAS RN: 230295-08-6
M. Wt: 294.237
InChI Key: CDSVHLBHIDYTKI-UHFFFAOYSA-N
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Description

The compound 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine is a derivative of the triazolopyridazine class, which is known for its diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar triazolopyridazine derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of triazolopyridazine derivatives typically involves multi-step reactions starting from various precursors. For instance, the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines involves a four-stage process beginning with phenylacetonitriles, followed by condensation and conversion to the target compounds . Similarly, the synthesis of 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine and its fluorinated analog involves characterization by NMR, IR, and mass spectral studies, with confirmation by single crystal X-ray diffraction . These methods could potentially be adapted for the synthesis of 8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine.

Molecular Structure Analysis

The molecular structure of triazolopyridazine derivatives is often confirmed using techniques such as NMR, IR, mass spectrometry, and X-ray diffraction . Density functional theory (DFT) calculations can be used to predict and compare theoretical and experimental results, providing insights into the electronic properties of the molecules, such as HOMO-LUMO energy levels, energy gap, softness, and hardness .

Chemical Reactions Analysis

Triazolopyridazine derivatives can undergo various chemical reactions depending on their substituents. The presence of amino groups, for example, can lead to further derivatization or interactions with biological targets . The reactivity of the triazolopyridazine core can be influenced by the electronic properties of the substituents, which can be studied through quantum chemical parameters obtained from DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyridazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and intermolecular interactions. Hirshfeld surface analysis can be used to identify different types of intermolecular hydrogen bonds, which are crucial for understanding the compound's behavior in solid-state . Energy frameworks constructed from intermolecular interaction energies can reveal the dominant forces contributing to the molecular packing strength in the crystal lattice .

Scientific Research Applications

Synthesis and Structural Characterization

  • Triazole pyridazine derivatives, including ones similar to the specified compound, have shown significant biological properties. Studies have focused on the synthesis and crystal structure characterization of these compounds, employing techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction. Density Functional Theory (DFT) calculations are also performed to analyze quantum chemical parameters (Sallam et al., 2021).

Biological and Antiviral Activities

  • Some triazolo[4,3-b]pyridazine derivatives have demonstrated promising antiviral activity, particularly against hepatitis-A virus (HAV). The efficacy of these compounds has been evaluated using plaque reduction infectivity assays (Shamroukh & Ali, 2008).

Antitumor and Antiproliferative Effects

  • A series of triazolo[4,3-b]pyridazines have been synthesized and evaluated for their antiproliferative activity. These compounds have been found to be effective in inhibiting tubulin polymerization, disrupting tubulin microtubule dynamics, and arresting cell cycle progression, particularly in cancer cell lines (Xu et al., 2016).

Antimicrobial Effects

  • Various triazolo[4,3-b]pyridazine derivatives have been synthesized and tested for their antimicrobial activity, showing potential as potent antimicrobial agents (Amer et al., 2007).

Inhibitory Activity in Pharmacological Context

  • Some derivatives have been identified as potent inhibitors of specific enzymes and receptors, showing relevance in pharmacological research. This includes their role as phosphodiesterase inhibitors and their potential in cell-based assays to assess relevant biological activities (Skoumbourdis et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

8-methoxy-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-21-10-6-7-17-20-11(18-19-12(10)20)8-2-4-9(5-3-8)13(14,15)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVHLBHIDYTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NN2C1=NN=C2C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-3-[4-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine

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